REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][NH:5][CH3:6].C(O[C:12](=[O:14])[CH3:13])(=O)C.[OH-].[Na+]>CCOCC.O>[C:12]([N:5]([CH3:6])[CH2:4][CH2:3][N:2]([CH3:7])[CH3:1])(=[O:14])[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC)C
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring another 22 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted two more times with ether
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phase was concentrated on the rotary evaporator (50°,>100 mm Hg)
|
Type
|
EXTRACTION
|
Details
|
extracted again with methylene chloride (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
After evaporation, it
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(CCN(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |